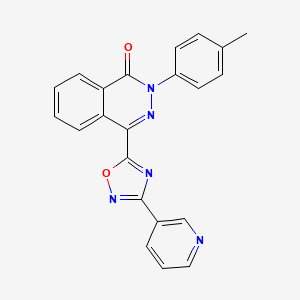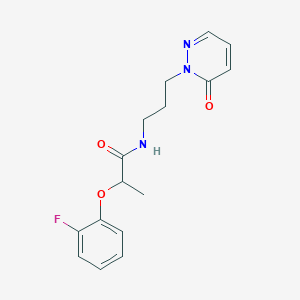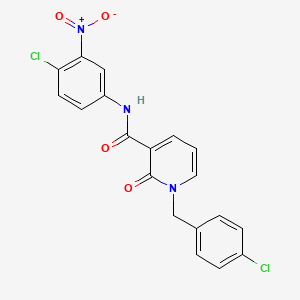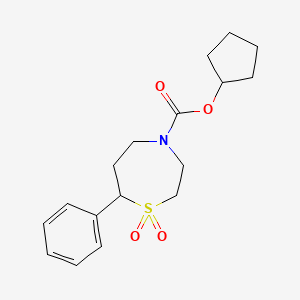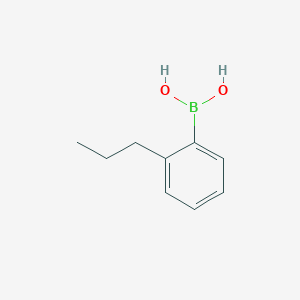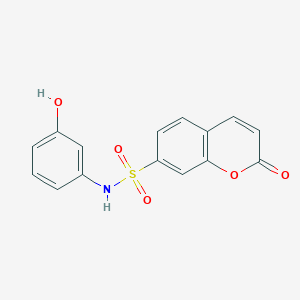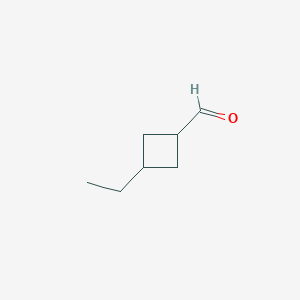
3-Ethylcyclobutane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethylcyclobutane-1-carbaldehyde is a chemical compound with the CAS Number: 1784060-14-5 . It has a molecular weight of 112.17 and is composed of 20 atoms; 12 Hydrogen atoms, 7 Carbon atoms, and 1 Oxygen atom . The compound contains 20 bonds in total, including 8 non-Hydrogen bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 four-membered ring, and 1 aldehyde (aliphatic) .
Molecular Structure Analysis
The molecular structure of this compound includes a four-membered cyclobutane ring with an ethyl group and a carbaldehyde group attached . The InChI code for this compound is 1S/C7H12O/c1-2-6-3-7(4-6)5-8/h5-7H,2-4H2,1H3 .Applications De Recherche Scientifique
Synthetic Chemistry and Drug Development
Carbaldehyde compounds are pivotal in synthetic chemistry for constructing complex molecules. They serve as key intermediates in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals. For instance, the synthesis of chromenyldihydropyridines involves carbaldehyde compounds as intermediates, highlighting their importance in developing compounds with potential therapeutic applications (Madhunala et al., 2019). Similarly, cyclopalladated complexes of carbaldehyde derivatives underscore the role of these compounds in catalysis and organic synthesis, which can lead to the discovery of new drugs (Lentijo et al., 2011).
Material Science and Molecular Electronics
In material science, carbaldehydes are used to create novel materials with unique properties. The synthesis and characterization of compounds like 2,4,6-tricyclobutyl-1,3,5-trioxane demonstrate the potential of carbaldehydes in developing new materials with specific applications, such as stable trimeric forms of cyclobutane derivatives (Shorunov et al., 2019). These materials can be crucial in molecular electronics, photonics, and as precursors for more complex synthetic targets.
Biological Studies and Pharmaceutical Applications
Carbaldehyde derivatives have been explored for their biological activities, including their role as inhibitors in enzymatic reactions and their potential anticancer properties. For example, indole-3-carbaldehyde has been identified as a tyrosinase inhibitor, indicating its potential application in treating hyperpigmentation disorders and its role in melanoma research (Shimizu et al., 2003). Moreover, new indole derivatives synthesized from carbaldehydes have shown antiproliferative activity towards cancer cell lines, underscoring the importance of these compounds in developing new anticancer treatments (Fawzy et al., 2018).
Catalysis and Green Chemistry
Carbaldehydes play a significant role in catalysis, particularly in asymmetric synthesis and green chemistry applications. The highly selective asymmetric hydroformylation of heterocyclic olefins using carbaldehyde derivatives illustrates the utility of these compounds in achieving enantioselective synthesis, a critical aspect of producing pharmaceuticals with the desired biological activity (Chikkali et al., 2012). Furthermore, carbaldehydes have been utilized in Knoevenagel condensation reactions in ionic liquids, showcasing their role in promoting environmentally friendly synthetic methodologies (Hangarge et al., 2002).
Propriétés
IUPAC Name |
3-ethylcyclobutane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-2-6-3-7(4-6)5-8/h5-7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRINSHOBQKVMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(C1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

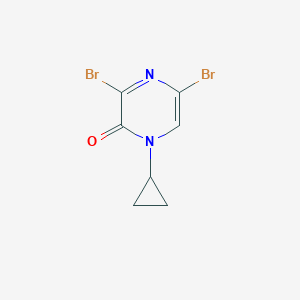
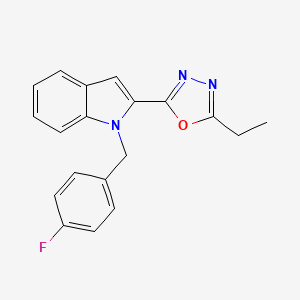
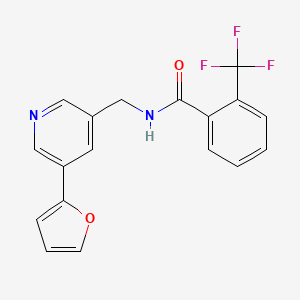
![9-Methoxy-2-(4-methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2796891.png)
